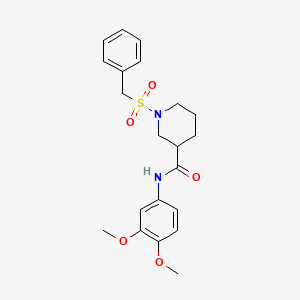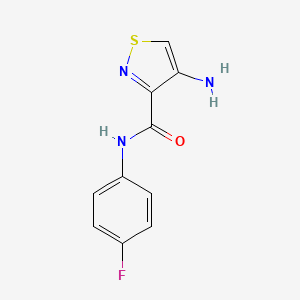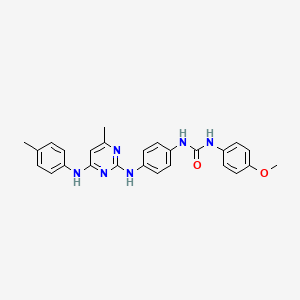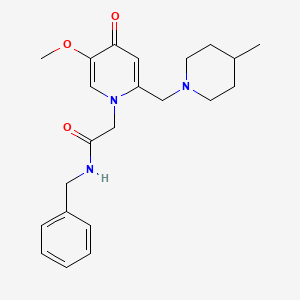![molecular formula C21H25N5O B11243195 4-methoxy-N-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11243195.png)
4-methoxy-N-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N-[4-METHYL-1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, a phenyl group, and a tetrazole ring
Preparation Methods
The synthesis of 4-METHOXY-N-[4-METHYL-1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Phenyl Group:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is then formed and functionalized with a methyl group.
Introduction of the Methoxy Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-METHOXY-N-[4-METHYL-1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-METHOXY-N-[4-METHYL-1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a bioactive molecule.
Industrial Applications: The compound is explored for its potential use in various industrial processes and products.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[4-METHYL-1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-METHOXY-N-[4-METHYL-1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Imidazole Derivatives: These compounds have similar heterocyclic structures and are used in various applications.
Triazole Derivatives: These compounds contain a triazole ring and are known for their diverse biological activities.
Properties
Molecular Formula |
C21H25N5O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-methyl-1-(1-phenyltetrazol-5-yl)cyclohexyl]aniline |
InChI |
InChI=1S/C21H25N5O/c1-16-12-14-21(15-13-16,22-17-8-10-19(27-2)11-9-17)20-23-24-25-26(20)18-6-4-3-5-7-18/h3-11,16,22H,12-15H2,1-2H3 |
InChI Key |
MQKHVKHFHVMDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=NN=NN2C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11243116.png)

![N-(2,6-Dimethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11243125.png)

![2-[4-(2-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11243137.png)
![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11243142.png)
![ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11243147.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B11243158.png)
![N-(4-chlorophenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11243162.png)
![methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11243164.png)
![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11243169.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B11243180.png)
